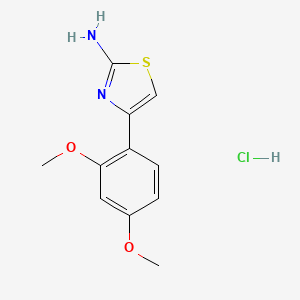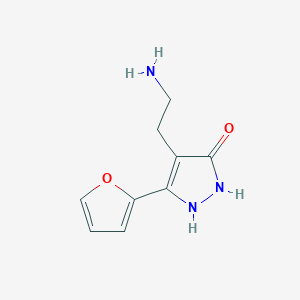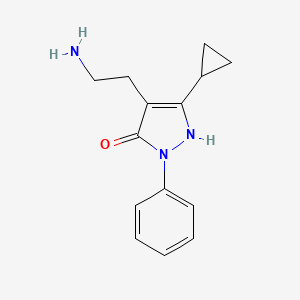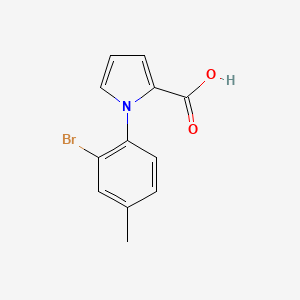
4-(tert-Butyl)picolinic acid
Vue d'ensemble
Description
4-(tert-Butyl)picolinic acid is a chemical compound that is related to various research areas, including organic synthesis, charge transfer, and molecular interactions. Although the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar tert-butyl substituted compounds and their chemical properties.
Synthesis Analysis
The synthesis of tert-butyl substituted compounds can be complex and often requires specific conditions to achieve the desired product. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involved a condensation reaction followed by cyclodehydration and aqueous hydrolysis, indicating the potential steps that might be involved in synthesizing related compounds like this compound . Additionally, the synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high enantiomeric excess suggests that stereochemistry can be an important consideration in the synthesis of tert-butyl substituted compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can exhibit unique features. For example, the cyclopalladation of (S)-4-tert-butyl-2-methyl-2-oxazoline resulted in an exo-palladacycle with an (sp3)C-Pd bond, highlighting the potential for unusual bonding patterns in tert-butyl substituted molecules . The rigid structure of tris(picolinolato)-4-tert-butylcalix arene also demonstrates how tert-butyl groups can influence the overall conformation and stability of a molecule .
Chemical Reactions Analysis
The reactivity of tert-butyl substituted compounds can vary significantly depending on the molecular context. For example, tert-butyl nitrite was used as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This indicates that tert-butyl groups can play a role in facilitating or directing certain chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds can be influenced by their molecular structure. The intramolecular charge transfer and dual fluorescence observed with NTC6, a planarized aminobenzonitrile with a tert-butyl group, suggest that tert-butyl substituents can affect electronic properties and solvatochromic behavior . The unusual up-field chemical shift observed in the tris(picolinolato)-4-tert-butylcalix arene also points to the impact of tert-butyl groups on NMR spectroscopic properties .
Applications De Recherche Scientifique
Antioxidant Activity and Analytical Methods
4-(tert-Butyl)picolinic acid, as a structural variant of picolinic acid, may contribute to the broader understanding of antioxidant mechanisms. Antioxidant activity is crucial in various fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test, among others, are employed to determine the antioxidant capacity of compounds. These methods are based on chemical reactions and the assessment of kinetics or equilibrium states, primarily via spectrophotometry, highlighting the importance of such compounds in antioxidant analysis (Munteanu & Apetrei, 2021).
Environmental and Human Health Implications of Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), like 2,6-di-tert-butyl-4-methylphenol (BHT), and potentially derivatives or structural analogs such as this compound, are widely used in various industries. Their environmental occurrence, human exposure, and associated toxicities are of growing concern. SPAs have been detected in diverse environmental matrices and human tissues, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity, endocrine disruption, and carcinogenicity, highlighting the need for research into safer alternatives (Liu & Mabury, 2020).
Zinc Absorption Mechanism
This compound, given its structural similarity to picolinic acid, may contribute to the understanding of zinc absorption in the human body. Picolinic acid has been identified as a key molecule in the absorption of zinc, facilitating its transport across intestinal membranes. This process is vital for maintaining zinc homeostasis, which is essential for various physiological functions (Evans, 2009).
Pharmacological Activities of Related Compounds
Research into compounds structurally related to this compound, such as fusaric acid (5-butylpicolinic acid), sheds light on the broad pharmacological potential of this chemical class. Fusaric acid displays diverse effects on the nervous, cardiovascular, and immune systems, showcasing the pharmacological diversity and potential therapeutic applications of picolinic acid derivatives (Wang & Ng, 1999).
Sorption and Environmental Detoxification
The study of phenoxy herbicides and their sorption to soil and organic matter, including the analysis of derivatives such as 4-(2,4-dichlorophenoxy)butyric acid, provides insights into environmental remediation strategies. Understanding the interaction of compounds like this compound with natural sorbents can inform the development of methods to mitigate environmental pollution from similar compounds (Werner, Garratt, & Pigott, 2012).
Mécanisme D'action
Target of Action
Picolinic acid, a related compound, has been shown to interact with zinc finger proteins (zfps) . ZFPs are involved in various cellular processes, including viral replication and packaging .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps, changing their structures, and disrupting zinc binding, thereby inhibiting their function .
Biochemical Pathways
Picolinic acid has been shown to affect immune responses, sometimes working in conjunction with other cytokines such as interferon gamma .
Result of Action
Picolinic acid has been shown to have anti-viral effects in vitro and in vivo .
Orientations Futures
Research on “4-(tert-Butyl)picolinic acid” and similar compounds is ongoing. For instance, a study has been conducted on the design, synthesis, and herbicidal activity of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Analyse Biochimique
Biochemical Properties
4-(tert-Butyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with zinc finger proteins, which are crucial for various cellular processes, including gene expression and DNA repair . The nature of these interactions involves the binding of this compound to the zinc ions within the zinc finger proteins, thereby altering their structure and function.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, picolinic acid, a related compound, has been found to suppress the proliferation and metabolic activity of CD4+ T cells . This suggests that this compound may similarly impact cellular functions, potentially inducing a state of anergy in immune cells and affecting their effector functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to zinc finger proteins, disrupting their zinc-binding capabilities and altering their structural conformation . This disruption can lead to the inhibition of enzyme activity and changes in gene expression, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that picolinic acid can induce long-term changes in cell metabolism and function, suggesting that this compound may exhibit similar temporal effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses. At higher doses, it may induce toxic or adverse effects. Studies on related compounds have shown threshold effects, where the impact on cellular functions varies significantly with dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of pyridine derivatives. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s role in zinc transport and its interactions with zinc finger proteins are also crucial aspects of its metabolic involvement .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s ability to bind to zinc ions plays a significant role in its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The interactions with zinc finger proteins and other biomolecules are critical in determining its subcellular localization .
Propriétés
IUPAC Name |
4-tert-butylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-11-8(6-7)9(12)13/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKBJZCKLMQKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560839 | |
| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42205-74-3 | |
| Record name | 4-(1,1-Dimethylethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42205-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



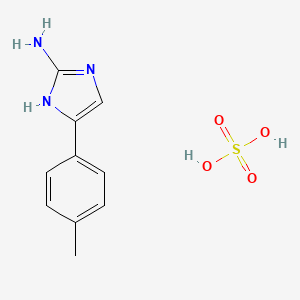

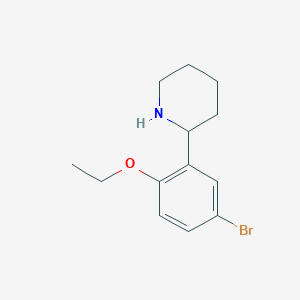
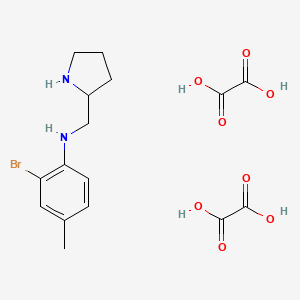
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)
